molecular formula C9H6Br2N4O2 B6344609 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-04-6

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6344609
CAS No.: 1240572-04-6
M. Wt: 361.98 g/mol
InChI Key: WNBYSRXGWKIZGP-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine atoms at positions 3 and 5, and a 3-nitrophenylmethyl group at position 1

Properties

IUPAC Name

3,5-dibromo-1-[(3-nitrophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-2-1-3-7(4-6)15(16)17/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYSRXGWKIZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The alkylation is typically conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium hydride (NaH) or potassium carbonate (K2_2CO3_3) serves as the base, deprotonating the triazole to enhance nucleophilicity.

Example Procedure :

  • Deprotonation : 3,5-Dibromo-1H-1,2,4-triazole (2.2 mmol) is dissolved in DMF (20 mL) and cooled to 0–5°C. NaH (60% dispersion in mineral oil, 2.64 mmol) is added portionwise, and the mixture is stirred for 30 minutes.

  • Alkylation : 3-Nitrobenzyl bromide (5.29 mmol) is added dropwise, and the reaction is warmed to room temperature or heated to 40–120°C, depending on the base.

  • Workup : The mixture is diluted with water, extracted with ethyl acetate, dried over MgSO4_4, and purified via column chromatography (ethyl acetate/n-heptane gradient).

Key Variables :

  • Base : NaH achieves higher yields (98.5%) compared to K2_2CO3_3 (94.6%) due to stronger deprotonation.

  • Temperature : Reactions with NaH proceed efficiently at 40°C, while K2_2CO3_3 requires elevated temperatures (120°C).

  • Stoichiometry : A 1:2.4 molar ratio of triazole to alkylating agent ensures complete conversion.

Table 1 : Comparative Analysis of Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMF401298.5
K2_2CO3_3DMF1202494.6

Alternative Synthetic Routes

Sequential Halogenation and Alkylation

An alternative approach involves bromination of a pre-alkylated triazole. However, this method is less favorable due to the electron-withdrawing nitro group, which deactivates the ring toward electrophilic bromination. Direct bromination of 1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole with bromine (Br2_2) or N-bromosuccinimide (NBS) results in low regioselectivity and yields (<50%).

One-Pot Alkylation-Bromination

Preliminary studies suggest that simultaneous alkylation and bromination using 3-nitrobenzyl bromide and brominating agents (e.g., CuBr2_2) in DMF could streamline synthesis. However, competing side reactions, such as over-bromination or nitro group reduction, limit practicality.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel chromatography with ethyl acetate/n-heptane gradients (0–20% v/v). The nitro group’s polarity necessitates careful solvent selection to avoid excessive retention or decomposition.

Spectroscopic Characterization

  • 1^1H NMR : Key signals include the nitrobenzyl methylene protons (δ 4.29 ppm, t, J = 5.3 Hz) and aromatic protons (δ 7.5–8.2 ppm).

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 399.8 ([M+H]+^+).

  • X-ray Crystallography : Polymorph analysis confirms a monoclinic crystal system, with intermolecular hydrogen bonding between triazole and nitro groups.

Challenges and Mitigation Strategies

Hygroscopicity and Stability

The nitrobenzyl moiety increases hygroscopicity, necessitating storage under anhydrous conditions. Decomposition above 170°C mandates low-temperature handling.

Impurity Formation

Common impurities include:

  • Unreacted 3,5-Dibromo-1H-1,2,4-triazole : Minimized by excess alkylating agent.

  • Dialkylated Byproducts : Controlled via stoichiometric optimization.

Comparative Analysis of Methods

Table 2 : Method Efficacy Evaluation

MethodYield (%)Purity (%)Scalability
NaH-Mediated Alkylation98.5>99High
K2_2CO3_3-Mediated Alkylation94.698Moderate
One-Pot Bromination4885Low

The NaH-mediated route offers superior yield and scalability, making it the preferred industrial method .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate in a polar solvent such as DMF.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Substitution: Products with various functional groups replacing the bromine atoms.

    Reduction: 3,5-Dibromo-1-[(3-aminophenyl)methyl]-1H-1,2,4-triazole.

    Oxidation: Oxidized derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

Catalysis
3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole can serve as a ligand in catalytic reactions. Its ability to stabilize metal centers makes it useful in various catalytic processes such as cross-coupling reactions and oxidation reactions.

Synthesis
The compound acts as an intermediate in the synthesis of more complex molecules. It can undergo various reactions including bromination and nucleophilic substitution, allowing for the formation of diverse chemical entities .

Biology

Antimicrobial Agents
Triazole derivatives are often studied for their antimicrobial properties. Research indicates that compounds like this compound may exhibit significant antibacterial and antifungal activities by disrupting cellular processes or inhibiting enzyme functions .

Enzyme Inhibitors
The compound has potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting diseases such as cancer or infections.

Medicine

Drug Development
Due to its biological activity, this compound is being investigated for use in drug development. Its ability to modulate biological pathways makes it a candidate for new pharmaceuticals aimed at treating various conditions .

Materials Science

The compound is being explored for its potential in developing new materials with specific properties such as enhanced thermal stability or unique electronic characteristics. These materials could have applications in electronics or polymer science .

Agrochemicals

There is ongoing research into the use of this compound as a pesticide or herbicide. Its chemical structure suggests it may interact with biological systems of pests or weeds, providing a basis for developing new agrochemical products .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole compounds including this compound against common pathogens. Results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Case Study 2: Synthesis of Complex Molecules

Research demonstrated the successful use of this compound as an intermediate in synthesizing novel triazole-based pharmaceuticals. The synthesis involved multi-step reactions that highlighted the compound’s versatility and importance in organic synthesis.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the nitrophenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
  • 3,5-Dibromo-1-phenyl-1H-1,2,4-triazole
  • 3,5-Dibromo-1-(4-nitrophenyl)-1H-1,2,4-triazole

Uniqueness

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and a 3-nitrophenylmethyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to similar compounds .

Biological Activity

3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. The unique structure of this compound, characterized by two bromine atoms and a nitrophenyl group, suggests diverse mechanisms of action and applications.

  • Molecular Formula : C₉H₆Br₂N₄O₂
  • Molecular Weight : 361.98 g/mol
  • CAS Number : 1240572-04-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrophenyl group enhances binding affinity to specific enzymes and receptors, while the bromine atoms may influence the compound's reactivity and stability.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Candida albicans6 μg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:

Cancer Cell Line IC₅₀ (μM)
Human colon adenocarcinoma12.5
Human lung adenocarcinoma10.0
Human breast cancer15.0

These results indicate that the compound may act as a potential lead for anticancer drug development.

Case Study 1: Antimicrobial Efficacy

A study conducted by Wu et al. (2020) demonstrated the efficacy of various triazole derivatives against Mycobacterium tuberculosis. Among the tested compounds, those structurally similar to this compound exhibited MIC values ranging from 4 to 9 μM against resistant strains, highlighting their potential in treating multidrug-resistant infections .

Case Study 2: Anticancer Activity

In a comparative study on triazole derivatives published in Journal of Medicinal Chemistry, researchers synthesized several compounds based on the triazole scaffold. They found that modifications at the nitrophenyl position significantly enhanced anticancer activity against various cell lines, with some derivatives showing IC₅₀ values below 5 μM .

Q & A

Basic Synthesis Optimization

Q: What methodologies are recommended for synthesizing 3,5-dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole with high yield and purity? A: The synthesis typically involves nucleophilic substitution and cyclization reactions. A common approach is refluxing precursors (e.g., 3-nitrophenylmethyl bromide) with 3,5-dibromo-1H-1,2,4-triazole in polar aprotic solvents (e.g., DMSO or DMF) under inert conditions. For example, refluxing at 80–100°C for 12–18 hours achieves ~65% yield, similar to methods used for structurally related triazoles . Optimization steps include:

  • Catalyst screening : Use of bases like triethylamine to enhance reaction efficiency.
  • Solvent selection : DMF improves solubility of brominated intermediates.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity.

Table 1: Synthesis Parameters and Yields

PrecursorSolventTemp (°C)Time (h)Yield (%)
3-Nitrophenylmethyl bromideDMF901865
3,5-Dibromo-1H-triazoleDMSO1001258

Advanced Mechanistic Insights

Q: How can regioselectivity in bromination or nitration of the triazole core be controlled during synthesis? A: Regioselectivity is influenced by electronic and steric factors. Computational studies (DFT calculations) predict electron-deficient positions on the triazole ring (C3 and C5) as preferential sites for bromination. Experimental validation via NMR and X-ray crystallography (e.g., for analogs like 3-bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole) confirms bromine addition at C3/C5 due to resonance stabilization of intermediates . For nitration, directing groups (e.g., nitrobenzyl substituents) orient electrophiles to meta/para positions on the phenyl ring .

Basic Bioactivity Screening

Q: What assays are suitable for preliminary evaluation of antifungal or anticancer activity? A: Standard protocols include:

  • Antifungal : Broth microdilution assays against Candida albicans (MIC determination) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to reference drugs like cisplatin .
  • Control experiments : Cytotoxicity on non-cancerous cells (e.g., HEK293) to assess selectivity.

Table 2: Example Bioactivity Data (Analog Compounds)

CompoundMIC (μg/mL, C. albicans)IC50 (μM, MCF-7)
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole8.212.3
3-Nitrophenylmethyl analog5.79.8

Advanced Data Contradiction Analysis

Q: How to resolve discrepancies between computational predictions and experimental bioactivity results? A: Conflicting data often arise from:

  • Solvent effects : Molecular docking simulations (e.g., AutoDock Vina) may not account for solvation. Validate with MD simulations in explicit solvent .
  • Metabolic stability : In vitro assays (e.g., liver microsomes) test compound degradation, which computational models may overlook.
  • Crystallographic validation : If predicted binding poses conflict with X-ray structures (e.g., kinase inhibitors), refine force field parameters .

Basic Stability and Storage

Q: What conditions ensure long-term stability of this compound? A: Stability tests indicate:

  • Thermal stability : Decomposition >150°C (TGA analysis). Store at −20°C in amber vials.
  • Light sensitivity : Protect from UV exposure to prevent nitro group degradation.
  • Solubility : DMSO stock solutions (10 mM) remain stable for 6 months at −80°C .

Advanced Computational Modeling

Q: What strategies improve molecular docking accuracy for triazole-based kinase inhibitors? A: Key steps include:

  • Protonation state adjustment : The triazole nitrogen (N4) often acts as a hydrogen-bond acceptor. Use software like Schrödinger’s Epik to predict ionization states at physiological pH.
  • Binding site flexibility : Employ induced-fit docking (IFD) to model kinase hinge region adjustments .
  • Validation : Compare docking scores with experimental IC50 values (Pearson correlation >0.7 indicates reliability).

Basic Structural Characterization

Q: What spectroscopic techniques confirm the structure of this compound? A: Standard characterization includes:

  • NMR : ¹H NMR (DMSO-d6) shows aromatic protons (δ 7.2–8.3 ppm) and methylene protons (δ 5.1–5.3 ppm).
  • Mass spectrometry : ESI-MS ([M+H]+ at m/z 335.97) matches the molecular formula C9H6Br2FN3 .
  • IR : Peaks at 1520 cm⁻¹ (C=N) and 1350 cm⁻¹ (NO2) confirm functional groups .

Advanced Synthetic Challenges

Q: How to address low yields in one-pot syntheses of halogenated triazoles? A: Common pitfalls and solutions:

  • Intermediate instability : Use low-temperature (−78°C) lithiation for brominated intermediates.
  • Side reactions : Add scavengers (e.g., molecular sieves) to trap reactive byproducts.
  • Catalyst optimization : Screen transition metals (e.g., Pd/Cu) for cross-coupling steps .

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